N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide
Description
N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide is a complex organic compound with the molecular formula C₁₉H₁₉N₃O₄ and a molecular weight of 353.4 g/mol . Its structure integrates three key moieties:
- A piperidine ring, which serves as a central scaffold.
- A 1,3-benzodioxole group (a methylenedioxy-substituted benzene), linked via a carbonyl group to the piperidine nitrogen.
- A pyridine-2-carboxamide group attached to the piperidine’s 4-position.
Its structural complexity and hybrid nature make it a candidate for targeting diverse biological receptors.
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c23-18(15-3-1-2-8-20-15)21-14-6-9-22(10-7-14)19(24)13-4-5-16-17(11-13)26-12-25-16/h1-5,8,11,14H,6-7,9-10,12H2,(H,21,23) |
InChI Key |
PQFKKEVHOCFVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, an amine, and a ketone.
Coupling of the benzodioxole and piperidine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Introduction of the pyridine carboxamide group: This can be done through a nucleophilic substitution reaction where the piperidine nitrogen attacks the carbonyl carbon of the pyridine carboxamide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to increase yield and efficiency.
Chemical Reactions Analysis
N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the piperidine and pyridine groups can form hydrogen bonds and electrostatic interactions with amino acid residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations: The target compound is distinguished by its 1,3-benzodioxolecarbonyl group directly attached to the piperidine nitrogen, whereas analogs like those in and feature 1,3-benzodioxolemethyl or pyridinyloxy linkages.
Physicochemical Properties :
- The target compound’s logP (calculated via PubChem tools) is 1.8 , suggesting moderate lipophilicity, while the oxadiazole-containing analog () has a higher logP of 3.2 due to aromatic substituents .
- Aqueous solubility : The pyridine-2-carboxamide group in the target compound may improve solubility compared to thioether-containing analogs like (C₂₅H₂₆N₄O₃S), which has reduced solubility due to the sulfanyl group .
Biological Activity :
- The target compound’s anti-inflammatory activity is linked to benzodioxole’s modulation of COX-2 or NF-κB pathways, whereas the pyridinyloxy analog () induces apoptosis via caspase-3 activation .
- The oxadiazole derivative () is hypothesized to target kinases due to its planar heterocycle, though experimental validation is pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
